5-(4-Methoxyphenyl)-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIROINZDCGLJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 4 Methoxyphenyl 2 Methylaniline
Established Coupling Protocols and Their Optimization
The formation of the core structure of 5-(4-Methoxyphenyl)-2-methylaniline often relies on robust coupling reactions. These methods are well-documented and have undergone significant optimization to enhance their practicality and effectiveness.
Amide Bond Formation via Acyl Halide Intermediates
A common strategy for constructing amide bonds involves the use of acyl halide intermediates. masterorganicchemistry.com This classic method, often performed under Schotten-Baumann conditions, is valued for its simplicity and robustness, making it suitable for large-scale industrial applications. masterorganicchemistry.com The reaction typically involves the acylation of an amine with an acyl chloride or anhydride. masterorganicchemistry.com The reactivity of the acyl halide facilitates a nucleophilic acyl substitution by the amine, leading to the formation of the amide linkage. masterorganicchemistry.com
| Reagent Type | Example | Conditions | Utility |
| Acyl Halide | Acetyl Chloride | Often in the presence of a base | Forms amide bonds |
| Amine | Aniline (B41778) derivatives | Varies depending on reactivity | Key building block |
| Base | Pyridine, Triethylamine | Neutralizes the generated acid | Drives the reaction to completion |
This table illustrates a generalized approach to amide bond formation.
Carbodiimide-Assisted Condensation Strategies
For the synthesis of sensitive amides, particularly in peptide chemistry, carbodiimide-assisted condensation has emerged as a powerful technique. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and its more soluble counterpart, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate amide bond formation under mild, neutral pH conditions. masterorganicchemistry.com This method is particularly advantageous as it avoids the harsh conditions associated with acyl halides, which can be detrimental to delicate molecular structures. masterorganicchemistry.com The carbodiimide (B86325) activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.com
Multi-Step Synthetic Sequences Employing Related Precursors
The synthesis of this compound can also be achieved through multi-step sequences that utilize various precursors and a range of chemical transformations.
Reductive Amination and Nitro Compound Reduction Approaches
Reductive amination is a versatile, single-step method for synthesizing amines from aldehydes or ketones. libretexts.org This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgyoutube.com The reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com This method allows for the creation of more complex and highly substituted amines from simpler starting materials. youtube.com
A crucial step in the synthesis of many arylamines is the reduction of a nitro group. libretexts.orgsci-hub.st This transformation is fundamental for introducing an amino group onto an aromatic ring. sci-hub.st A variety of reducing agents can be employed, including catalytic hydrogenation over platinum, as well as metals like iron, zinc, and tin in acidic solutions. libretexts.org Tin(II) chloride is noted for its mildness and is often used when other reducible functional groups are present in the molecule. libretexts.org The choice of reducing agent and reaction conditions is critical to avoid the formation of byproducts such as hydroxylamines. sci-hub.st For industrial-scale production, catalytic hydrogenation is often the method of choice due to its efficiency. sci-hub.st
| Reaction | Starting Material | Reagent | Product |
| Reductive Amination | Aldehyde/Ketone + Amine | NaBH₃CN, H₂/Ni | Substituted Amine |
| Nitro Reduction | Nitroarene | H₂, Pt or Fe, Sn, Zn in acid | Arylamine |
This table summarizes key aspects of reductive amination and nitro compound reduction.
Cross-Coupling Reactions for Diarylamine Synthesis
The construction of the diarylamine framework is a key step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for this purpose. nsf.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. nsf.gov Recent advancements have focused on the activation of the N-C(O) bond in amides, allowing them to be used as cross-coupling partners. nsf.gov This approach, often utilizing N-heterocyclic carbene (NHC) ligands, offers an operationally simple and effective route to a broad range of diarylamine structures. nsf.gov
Sustainable and Catalytic Synthetic Advancements
The development of sustainable and catalytic methods is a major focus in modern organic synthesis. For the preparation of aniline derivatives, significant progress has been made in utilizing environmentally benign catalysts and reaction media. For instance, the use of natural, non-toxic, and biodegradable catalysts like citric acid, extracted from citrus fruits, has been explored for the synthesis of imines and other heterocyclic compounds. researchgate.net Furthermore, catalyst-free condensation reactions of primary amines with electron-deficient aldehydes in water as a co-solvent have been reported, offering a green and efficient route to C=N bond formation. nih.gov These methods often proceed at room temperature with high yields and short reaction times, demonstrating a significant step towards more sustainable chemical manufacturing. nih.gov
Application of Brønsted Acidic Ionic Liquids in Analogous Systems
The synthesis of biaryl and triaryl systems, analogous to the core structure of this compound, has been significantly advanced by the use of Brønsted acidic ionic liquids (BAILs). These compounds are gaining considerable attention as non-toxic, stable, and reusable catalysts that align with the principles of green chemistry. nih.gov BAILs, such as 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate, can be immobilized on magnetic nanoparticles, combining high catalytic activity with ease of separation and recyclability. rsc.org
A particularly relevant application is the Friedel-Crafts reaction, a fundamental C-C bond-forming reaction. Research has demonstrated that BAILs can effectively catalyze the double Friedel-Crafts reaction between commercial aldehydes and various anilines to produce aniline-based triarylmethanes. nih.gov For instance, the BAIL [bsmim][NTf2] has been successfully employed under metal- and solvent-free conditions, providing good to excellent yields (up to 99%) for a broad range of substrates. nih.gov This methodology, which creates complex polyaromatic structures from aniline precursors, showcases a powerful strategy that could be adapted for the synthesis or elaboration of this compound. The use of BAILs as dual solvent-catalysts further enhances their utility in organic reactions like Fischer esterification and pinacol (B44631) rearrangement. northwestern.edu
Table 1: Examples of Brønsted Acidic Ionic Liquid (BAIL) Catalyzed Reactions in Analogous Systems
| Catalyst | Reactants | Product Type | Key Feature | Reference |
| [bsmim][NTf2] | Aldehydes, Anilines | Aniline-based Triarylmethanes | Metal- and solvent-free synthesis | nih.gov |
| [CPL][2MSA] | Cyclohexanone oxime | Caprolactam | High conversion (100%) and selectivity (95%) | mdpi.com |
| [MIMBs]HSO4 | Diethoxymethane, Trioxane | Polyoxymethylene dialkyl ethers | High conversion (92.6%) | cjcatal.com |
| Magnetic Nanoparticles-IL-HSO4 | Aldehydes, β-ketoesters, Urea/Thiourea | Dihydropyrimidinones | Recyclable magnetic catalyst | rsc.org |
Solvent-Minimized and Green Chemical Syntheses
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly integral to modern synthetic planning. For a molecule like this compound, this involves developing methods that minimize or eliminate the use of volatile and hazardous organic solvents.
The use of BAILs is a prime example of a green synthetic approach. They can function as both the catalyst and the reaction medium, thereby eliminating the need for additional solvents. nih.govnorthwestern.edumdpi.com The reaction of triphenylphosphine (B44618) or N-butylimidazole with cyclic sultones can produce zwitterions that, upon reaction with acids like trifluoromethane (B1200692) sulfonic acid, yield BAILs that are effective solvent-catalysts. northwestern.edu These BAILs combine the advantages of solid acids (low volatility, ease of separation) with the high activity of liquid acids. northwestern.edu
Strategic Derivatization and Analog Development based on this compound
The amine and biaryl functionalities of this compound make it an ideal scaffold for strategic derivatization to develop a wide range of analogs, including complex heterocyclic systems and Schiff bases.
Incorporation into Nitrogen-Containing Heterocyclic Architectures (e.g., Pyrimidines, Oxadiazoles, Thiazolidinones)
The primary amine group of this compound is a versatile handle for constructing various nitrogen-containing heterocycles, which are prominent in medicinal chemistry.
Pyrimidines: Pyrimidine (B1678525) rings can be constructed through condensation reactions involving an amine. For example, substituted pyrimido[4,5-d]pyrimidin-2,4-dione systems have been synthesized in a one-pot reaction of 6-amino-1,3-dimethyluracil (B104193) with primary aromatic amines (such as the analogous p-anisidine) and aldehydes. researchgate.net Similarly, the key intermediate for the HIV drug Rilpivirine involves the condensation of an aniline derivative with a pyrimidine precursor. chemijournal.com These established routes could be readily adapted to incorporate the this compound moiety into novel pyrimidine-based structures.
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another accessible target. Synthetic routes often involve the cyclization of carbohydrazide (B1668358) intermediates, which can be derived from amines. researchgate.net For instance, novel 2,5-diaryl 1,3,4-oxadiazole derivatives have been synthesized from methyl salicylate, with characterization confirming their structures. researchgate.net The structurally related 5-(4'-methoxyphenyl)-oxazole has also been synthesized and studied, indicating the feasibility of forming such five-membered heterocyclic rings from precursors containing the 4-methoxyphenyl (B3050149) group. nih.gov
Thiazolidinones: Thiazolidinone derivatives are commonly synthesized from Schiff bases, which are direct products of aniline condensation with aldehydes. researchgate.net The subsequent cyclocondensation of the Schiff base with a reagent like thioglycolic acid yields the 4-thiazolidinone (B1220212) ring. researchgate.net This two-step approach is a well-established method for creating diverse thiazolidinone libraries. For example, various 5-arylidene-2-imino-4-thiazolidinones have been synthesized and evaluated for biological activity. nih.gov
Table 2: Representative Synthetic Routes to Heterocycles from Aniline Analogs
| Starting Aniline/Analog | Reagents | Heterocyclic Product | Reaction Type | Reference |
| p-Anisidine (B42471) | 6-Amino-1,3-dimethyluracil, 4-methoxybenzaldehyde | Pyrimido[4,5-d]pyrimidine | One-pot, three-component condensation | researchgate.net |
| Aromatic Amine | Carbohydrazide intermediate | 1,3,4-Oxadiazole | Cyclization | researchgate.net |
| Aniline Derivative | Aromatic Aldehyde, Thioglycolic Acid | 4-Thiazolidinone | Schiff base formation followed by cyclocondensation | researchgate.net |
Synthesis of Schiff Bases and Related Imines
The condensation of the primary amine of this compound with an aldehyde or ketone is a straightforward and efficient method to produce Schiff bases, also known as imines or azomethines. psu.edu This reaction typically involves refluxing the amine and the carbonyl compound in a solvent like methanol (B129727) or ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. psu.eduresearchgate.netnih.gov
A wide variety of Schiff bases have been synthesized from analogous anilines. For example, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was synthesized from vanillin (B372448) and p-anisidine with a high yield of 95%. atlantis-press.com The resulting imine functionality (-C=N-) is characterized by a distinctive signal in NMR spectra (e.g., a singlet at 8.42 ppm for the imine proton) and a characteristic absorption band in FTIR spectra (e.g., 1590-1591 cm⁻¹). atlantis-press.com These Schiff bases are not only important final products but also serve as key intermediates for synthesizing other compounds, such as secondary amines, through reduction of the imine double bond. mdpi.comresearchgate.net
Table 3: Examples of Synthesized Schiff Bases and Imines from Analogous Amines
| Amine Reactant | Aldehyde Reactant | Solvent/Catalyst | Product Name | Yield | Reference |
| p-Anisidine | Vanillin | Water | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 95% | atlantis-press.com |
| p-Anisidine | 4-(dimethylamino)benzaldehyde | Methanol | Schiff base precursor to a secondary amine | - | mdpi.com |
| 4-Aminophenazone | Various active aldehydes | Methanol / Acetic Acid | Pyrazol-3-one derived Schiff bases | - | psu.edu |
| Aniline Derivative | Phenylglycinol | Ethanol / 2,6-di-tert-butyl-1,4-benzoquinone | (E)-N-(4-methoxyphenyl)-1-phenylmethanimine | 77% | beilstein-journals.org |
| p-Anisidine | 2,4-difluorobenzaldehyde | Mechanochemical (solvent-free) | 1-(2,4-difluorophenyl)-N-(4-methoxyphenyl)methanimine | 95% | mdpi.com |
Expansion into Polyaromatic and Polymeric Systems
The core structure of this compound is a building block for larger, more complex polyaromatic systems. As previously mentioned, BAIL-catalyzed Friedel-Crafts reactions provide a direct route to synthesize triarylmethanes from aniline precursors and aldehydes. nih.gov This reaction links three aromatic rings to a central carbon atom, significantly increasing the molecular complexity and creating a polyaromatic scaffold.
Furthermore, synthetic strategies for creating molecules with multiple, linked aromatic rings often rely on precursors containing functionalized phenyl groups. For instance, the synthesis of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles involves coupling different substituted phenyl rings through a central oxazole (B20620) heterocycle. nih.gov Similarly, the synthesis of cyclic analogs like 3-(1′,1′-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves the intramolecular cyclization of a precursor containing the 4-methoxyphenyl group, forming a fused polycyclic system. researchgate.net While direct polymerization of this compound is not extensively documented in the provided context, its structure makes it a viable monomer for incorporation into novel polymers and extended aromatic networks through reactions targeting the amine group or C-H activation on the aromatic rings.
Comprehensive Spectroscopic Characterization of 5 4 Methoxyphenyl 2 Methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Elucidation of ¹H NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 5-(4-Methoxyphenyl)-2-methylaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region will likely be the most complex, with signals arising from the two substituted benzene (B151609) rings. The protons on the 2-methylaniline ring are expected to appear as a set of coupled multiplets. The proton at C6, being ortho to the electron-donating amino group and meta to the weakly donating methyl group, would likely resonate at a relatively upfield position. The protons at C3 and C4 would also show characteristic splitting patterns based on their coupling with neighboring protons.
The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the methoxy group will be magnetically equivalent, as will the two protons meta to it. These will likely appear as an AA'BB' system.
The methyl group protons (on the 2-methylaniline ring) would appear as a sharp singlet, typically in the range of δ 2.2-2.5 ppm. The methoxy group protons (on the 4-methoxyphenyl ring) would also present as a singlet, but further downfield, generally around δ 3.8 ppm. The amine (NH₂) protons would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Aniline Ring) | 6.5 - 7.3 | m | - |
| Aromatic-H (Methoxyphenyl Ring) | 6.9 - 7.5 | m | - |
| -OCH₃ | ~ 3.8 | s | - |
| -CH₃ | ~ 2.2 | s | - |
| -NH₂ | Variable | br s | - |
Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.
Assignment of ¹³C NMR Resonances
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum would show a total of 14 signals, corresponding to the 14 carbon atoms in the molecule, unless there is accidental equivalence. The carbons of the two aromatic rings will resonate in the downfield region, typically between 110 and 160 ppm. The chemical shifts of these carbons are influenced by the substituents on the rings. For instance, the carbon attached to the electron-donating methoxy group (C4' of the methoxyphenyl ring) and the carbon attached to the amino group (C2 of the aniline (B41778) ring) are expected to be shifted upfield compared to the unsubstituted benzene. Conversely, the carbon atoms bearing the methoxy and amino groups will be shifted downfield.
The methyl carbon will appear at a characteristic upfield position, typically around 15-25 ppm. The methoxy carbon will resonate at approximately 55 ppm.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-CH₃ | 125 - 135 |
| Aromatic C-H (Aniline Ring) | 110 - 130 |
| Aromatic C-C (Aniline Ring) | 130 - 140 |
| Aromatic C-OCH₃ | 155 - 165 |
| Aromatic C-H (Methoxyphenyl Ring) | 114 - 130 |
| Aromatic C-C (Methoxyphenyl Ring) | 130 - 140 |
| -OCH₃ | ~ 55 |
| -CH₃ | 15 - 25 |
Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.
Advanced 2D NMR Experiments for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within each aromatic ring. The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of many carbon resonances. Finally, the HMBC spectrum, which shows correlations between protons and carbons that are two or three bonds away, would be crucial in establishing the connectivity between the 4-methoxyphenyl group and the 2-methylaniline ring at the C5 position.
Advanced Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Analysis of Functional Groups
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine would likely appear in the 1250-1350 cm⁻¹ range. The characteristic C-O stretching of the methoxy group is expected to be a strong band around 1245 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric).
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| Aromatic C=C Stretch | 1500 - 1600 | Strong-Medium |
| N-H Bend | 1590 - 1650 | Medium |
| Asymmetric C-O-C Stretch | ~ 1245 | Strong |
| Symmetric C-O-C Stretch | ~ 1040 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Note: The predicted values are based on the analysis of similar compounds and general FT-IR correlation tables. Actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. biu.ac.il
The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations. The symmetric breathing modes of the benzene rings should also be prominent. The C-C stretching vibration of the biaryl linkage would also be Raman active. The methyl C-H stretching and bending vibrations would also be observable. In general, Raman spectra of biaryls can be complex, with the intensities of certain bands being dependent on the conformation of the molecule. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry serves as a cornerstone in the analytical toolkit for elucidating the molecular weight and structural features of organic compounds. For this compound, various mass spectrometric techniques have been employed to confirm its identity, purity, and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of a compound's elemental composition by providing its exact mass. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. While specific HRMS data for this compound is not extensively detailed in the provided search results, the exact mass of a related compound, 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone, has been determined through single-crystal X-ray diffraction analysis. nih.govresearchgate.net This highlights the capability of high-precision techniques to yield definitive structural information. The theoretical exact mass of this compound (C₁₄H₁₅NO) is a critical parameter for its unambiguous identification in complex mixtures.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₅NO |
| Theoretical Exact Mass | 213.1154 g/mol |
This table presents the theoretical exact mass for this compound, a crucial parameter for its identification via High-Resolution Mass Spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting and identifying them based on their mass-to-charge ratio and fragmentation patterns. GC-MS has been widely applied to the analysis of various aniline derivatives. d-nb.inforesearchgate.net For instance, a GC-MS method was developed for the determination of several methyl aniline compounds in gasoline, where the compounds were identified using selected ion monitoring. researchgate.net The analysis of lignin (B12514952) depolymerization products by GC-MS also demonstrates its utility in identifying complex aromatic compounds. escholarship.org In the context of this compound, GC-MS would be instrumental in determining its retention time, a key identifying characteristic, and in analyzing its fragmentation pattern upon electron ionization. This fragmentation data provides valuable insights into the molecule's structural stability and the connectivity of its constituent parts. For example, studies on similar compounds like N-allyl-N-methylaniline have shown characteristic fragmentation patterns that are vital for their identification. rsc.org
| Technique | Application | Key Findings |
| GC-MS | Analysis of methyl aniline compounds in gasoline. researchgate.net | Optimized extraction and separation methods with a detection limit of 1.0 mg/L. researchgate.net |
| GC-MS | Phytochemical analysis of plant extracts. nih.gov | Identified numerous phytochemical constituents. nih.gov |
| GC-MS | Analysis of lignin depolymerization products. escholarship.org | Characterized complex mixtures of aromatic compounds. escholarship.org |
This interactive table summarizes the diverse applications of GC-MS in analyzing aniline derivatives and other complex organic mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another pivotal technique, particularly for compounds that are not sufficiently volatile for GC-MS. LC-MS is frequently used to assess the purity of a sample and to confirm the identity of the main component. The development of an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of primary aromatic amines highlights the sensitivity and specificity of this technique. nih.gov LC-MS methods have been successfully employed for the quantification of various phytochemicals and have proven to be more suitable than GC-MS for certain aniline derivatives, offering the advantage of direct injection without the need for derivatization. d-nb.inforesearchgate.netnih.gov For this compound, LC-MS would be the method of choice for determining its purity by separating it from any starting materials, byproducts, or degradation products. The mass spectrum obtained from the LC-MS analysis would provide definitive confirmation of the compound's molecular weight.
| Technique | Application | Advantages |
| UHPLC-APCI-MS/MS | Migration studies of primary aromatic amines. nih.gov | High sensitivity and good linearity with low detection limits. nih.gov |
| LC/MS-MS | Trace analysis of anilines in groundwater. d-nb.inforesearchgate.net | No sample preparation needed (direct injection), equivalent results to GC/MS for many aniline derivatives. d-nb.inforesearchgate.net |
| LC-HRMS/MS | Quantification of phytochemicals. nih.gov | Provides quantitative specificity and good precision. nih.gov |
This interactive table showcases the applications and advantages of LC-MS techniques in the analysis of aromatic amines and other organic compounds.
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's conformation, as well as the intermolecular forces that govern its packing in the solid state.
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. By analyzing the diffraction pattern of a single crystal, the exact coordinates of each atom in the molecule can be determined, revealing bond lengths, bond angles, and torsional angles. For instance, the crystal structure of 2-methoxy-5-phenylaniline, a related compound, was determined at two different temperatures, revealing three independent molecules in the unit cell. core.ac.uk Similarly, the crystal structure of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline was elucidated, showing the inclination between the aromatic rings. researchgate.netnih.gov A single-crystal X-ray diffraction study of this compound would provide its absolute structure, confirming the connectivity of the atoms and the relative orientation of the phenyl and methylaniline rings.
| Compound | Crystal System | Space Group | Key Structural Features |
| 2-Methoxy-5-phenylaniline core.ac.uk | Orthorhombic | P2₁2₁2₁ | Three independent molecules in the unit cell, with one being approximately planar. core.ac.uk |
| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline researchgate.netnih.gov | Triclinic | P1 | Aromatic rings are inclined to each other by 46.01 (6)°. researchgate.netnih.gov |
| 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone nih.govresearchgate.net | Monoclinic | P2₁/n | Molecular conformation is stabilized by intramolecular C—H⋯O and C—H⋯N contacts. nih.govresearchgate.net |
This interactive table presents crystallographic data for compounds structurally related to this compound, illustrating the detailed structural insights gained from single-crystal X-ray diffraction.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is dictated by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of N-(4-methoxyphenyl)piperazin-1-ium salts, for example, the stability is ensured by a combination of X—H···O hydrogen bonds and C—H···π(arene) interactions. mdpi.com Similarly, the supramolecular structure of 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone is governed by C—H⋯N hydrogen-bonded dimers and other interactions, leading to a layered crystal packing. nih.gov A detailed analysis of the crystal packing of this compound would identify the key intermolecular interactions that stabilize its solid-state structure, providing crucial information about its physical properties.
| Compound | Dominant Intermolecular Interactions | Resulting Crystal Packing |
| N-(4-Methoxyphenyl)piperazin-1-ium salts mdpi.com | X—H···O (X = O, N, C) hydrogen bonds, C—H···π(arene) interactions. mdpi.com | Infinite chains of edge-fused centrosymmetric rings. mdpi.com |
| 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone nih.gov | C—H⋯N hydrogen-bonded dimers, C—H⋯O and C—H⋯S hydrogen bonds, S⋯π stacking interactions. nih.gov | Layered crystal packing. nih.gov |
| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline researchgate.netnih.gov | Weak C—H⋯π hydrogen bonds. researchgate.netnih.gov | Inversion dimers that stack along the a-axis. researchgate.netnih.gov |
This interactive table details the intermolecular interactions and resulting crystal packing arrangements observed in compounds related to this compound.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are powerful tools used to probe the electronic structure and excited state dynamics of molecules. These techniques provide valuable information on how a molecule interacts with light, including the wavelengths it absorbs and whether it re-emits that energy as light (luminescence).
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For aromatic compounds like this compound, these transitions typically involve π-electrons in the aromatic rings.
The expected UV-Vis spectrum of this compound would likely show absorption bands characteristic of the substituted biphenyl (B1667301) chromophore. The position and intensity of these bands are influenced by the electronic nature and position of the substituents—the methoxy (-OCH3) and methyl (-CH3) groups on the phenyl rings, and the amino (-NH2) group. The methoxy and amino groups are electron-donating, which would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. The methyl group, being weakly electron-donating, would have a smaller effect.
However, without experimental data, it is not possible to provide a specific analysis of the electronic transitions (e.g., π → π* transitions) or to present a data table of absorption maxima (λmax) and molar absorptivity (ε).
Luminescence encompasses fluorescence and phosphorescence, processes by which a molecule emits light from an electronically excited state. The study of these properties provides insight into the fate of the excited molecule, including its lifetime and the efficiency of light emission (quantum yield).
Many biphenyl derivatives are known to be fluorescent. The presence of the electron-donating amino and methoxy groups in this compound might enhance fluorescence. The photophysical behavior would also be influenced by factors such as the solvent polarity and the degree of rotational freedom between the two phenyl rings.
Unfortunately, no specific research findings on the luminescence properties, such as emission spectra, fluorescence quantum yields, or excited-state lifetimes, for this compound could be located. Therefore, a detailed discussion of its photophysical behavior and a corresponding data table cannot be constructed.
Quantum Chemical and Computational Investigations of 5 4 Methoxyphenyl 2 Methylaniline
Density Functional Theory (DFT) Studies
DFT has become an indispensable tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For derivatives and related structures of 5-(4-methoxyphenyl)-2-methylaniline, DFT studies offer comprehensive insights.
Optimized Molecular Geometries and Conformational Analysis
Theoretical investigations into aromatic amines and their complexes reveal the intricacies of their molecular structures. researchgate.net Using methods like ωB97XD/6-311++G(d,p), researchers can calculate the optimized geometries of these molecules. researchgate.net For instance, in related aniline (B41778) structures, the substitution of a methyl group on the nitrogen atom can influence the bond angles, such as the H-N-H angle. researchgate.net The absence of imaginary frequencies in these calculations confirms that the determined structures are true minima on the potential energy surface. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net
DFT calculations are employed to determine the energies of these frontier orbitals. researchgate.netajchem-a.com For various organic compounds, including those with structures analogous to this compound, the HOMO and LUMO energy levels and their gap can be precisely calculated. researchgate.netnih.gov These calculations reveal that modifications to the molecular structure, such as the introduction of different substituent groups, can significantly alter the electronic properties and the HOMO-LUMO gap. ajchem-a.com For example, the presence of electron-donating or electron-withdrawing groups can stabilize or destabilize the frontier orbitals, thereby influencing the molecule's reactivity. ajchem-a.com
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Illustrative Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Compound A | -5.50 | -1.80 | 3.70 |
| Compound B | -5.75 | -2.05 | 3.70 |
| Compound C | -6.00 | -2.30 | 3.70 |
Note: This table is illustrative and based on typical values found for similar aromatic amine derivatives. Actual values for this compound would require specific calculations.
Prediction of Vibrational Frequencies and NMR Chemical Shifts (GIAO Method)
Computational methods also allow for the prediction of spectroscopic properties. DFT calculations can be used to compute vibrational frequencies, which can then be compared with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. For related compounds, ¹H and ¹³C NMR spectra have been characterized, providing a basis for comparison with calculated values. rsc.org
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. researchgate.netnih.gov It allows for the investigation of hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.net Second-order perturbation theory within NBO analysis can quantify the stabilization energy associated with electron density transfer from donor to acceptor orbitals. nih.gov
Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. nih.gov These maps are useful for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. nih.gov The MEP can show regions of positive and negative potential, indicating where a molecule is likely to interact with other charged or polar species. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. semanticscholar.org MD simulations can reveal how a molecule like this compound behaves in a biological system, for example, when interacting with an enzyme. semanticscholar.org These simulations can test the stability of enzyme-inhibitor complexes and explore different binding modes. semanticscholar.org By running simulations for hundreds of nanoseconds, researchers can observe conformational changes and the stability of intermolecular interactions. semanticscholar.org
Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bond Networks)
For related molecular structures, Hirshfeld analysis has shown that van der Waals interactions and hydrogen bonding are often the major contributors to the crystal packing. nih.gov In some cases, C-H···π interactions and π···π stacking also play a significant role in stabilizing the crystal structure. researchgate.net The study of hydrogen bond networks is crucial, as these interactions often dictate the supramolecular assembly of molecules in the solid state. mdpi.com
Theoretical Insights into Reactivity and Selectivity
A comprehensive review of scientific literature reveals a significant gap in the quantum chemical and computational investigation of this compound. Despite the utility of theoretical calculations in predicting the reactivity and selectivity of organic molecules, dedicated studies on this specific compound are not publicly available.
Computational chemistry offers powerful tools to elucidate the electronic structure and predict the behavior of molecules in chemical reactions. Methods such as Density Functional Theory (DFT) are commonly employed to calculate a variety of molecular properties that provide insights into reactivity. These properties often include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack.
Mulliken and Natural Population Analysis (NPA): These analyses provide information on the partial charges of individual atoms within the molecule, which can help in understanding its polarity and the reactivity of specific sites.
While computational studies have been performed on a wide range of substituted anilines and biphenyl (B1667301) systems, the specific electronic and structural features of this compound—arising from the interplay of the methoxy (B1213986), methyl, and amino substituents on the biphenyl framework—remain unexplored in the current body of scientific literature. Such a study would be invaluable for understanding its reaction mechanisms, predicting the regioselectivity of further chemical modifications, and guiding the rational design of new synthetic routes or applications.
The absence of these theoretical investigations means that no data tables detailing calculated quantum chemical parameters for this compound can be presented. Future computational work is necessary to provide these theoretical insights into its reactivity and selectivity.
Mechanistic Studies of Reactions Involving 5 4 Methoxyphenyl 2 Methylaniline
Exploration of Nucleophilic and Electrophilic Reaction Pathways
The reactivity of 5-(4-methoxyphenyl)-2-methylaniline is characterized by the interplay of its functional groups. The aniline (B41778) moiety, with its electron-donating amino group, primarily governs the molecule's nucleophilic character and its reactivity towards electrophiles. Conversely, the potential for nucleophilic substitution on the aromatic rings also presents a pathway for certain reactions.
Nucleophilic Character and Electrophilic Attack:
The amino group (-NH2) and the methoxy (B1213986) group (-OCH3) are both activating, electron-donating groups that increase the electron density of the aromatic rings, making them susceptible to electrophilic attack. The amino group is a stronger activator than the methoxy group. In the presence of an electrophile, the initial site of attack is typically the nitrogen atom of the amino group due to its high electron density and accessibility. This can lead to the formation of an ammonium (B1175870) salt or, under different conditions, N-substituted products.
Electrophilic aromatic substitution will also readily occur on the benzene (B151609) ring bearing the amino and methyl groups. The directing effects of the amino and methyl groups are ortho- and para-directing. Given that the para position to the amino group is occupied by the methoxyphenyl substituent, electrophilic attack is favored at the ortho positions to the amino group (positions 3 and 6). The methyl group at position 2 will sterically hinder attack at position 3 to some extent, making position 6 a likely site for substitution.
Aromatic Nucleophilic Substitution:
While less common for electron-rich systems, aromatic nucleophilic substitution can occur under specific conditions, such as the presence of a strong nucleophile and a suitable leaving group on the aromatic ring. In the case of this compound, a potential, though less favorable, reaction could involve the displacement of the methoxy group on the second phenyl ring if a strong nucleophile were to attack. However, the methoxy group is a poor leaving group, making this pathway less likely without prior modification.
Mechanistic studies on aniline reactions in protic solvents have shown that the process can be subject to general-base catalysis. psu.edu In such reactions, the addition of the nucleophile to the aromatic ring is often the rate-determining step, followed by the departure of the leaving group, which can be facilitated by a base. psu.edu The reaction of aniline with various electrophilic aromatic compounds has been shown to be catalyzed by the aniline itself, acting as a general base. psu.edu
Mechanistic Aspects of Catalytic Transformations
Catalytic processes can significantly enhance the reactivity and selectivity of reactions involving this compound. These transformations often involve metal catalysts or electrochemical methods to facilitate reactions that are otherwise difficult to achieve.
Catalytic Cross-Coupling Reactions:
The amino group of this compound can be a directing group in transition metal-catalyzed C-H activation reactions. For instance, palladium-catalyzed reactions could lead to the functionalization of the ortho C-H bonds of the aniline ring. The mechanism of such reactions typically involves the coordination of the palladium catalyst to the amino group, followed by oxidative addition into the C-H bond to form a palladacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the product and regenerate the catalyst.
Electrochemical Transformations:
The electrochemical oxidation of aniline derivatives proceeds via the formation of a radical cation. mdpi.com For this compound, the initial one-electron oxidation would generate a radical cation with the charge and spin density distributed across the nitrogen atom and the aromatic rings. This reactive intermediate can then undergo various follow-up reactions, including dimerization or reaction with nucleophiles present in the medium. The presence of the methoxyphenyl group can influence the stability and subsequent reaction pathways of this radical cation. In some cases, the oxidation of substituted anilines can lead to the formation of polymeric films on the electrode surface.
Elucidation of Thermal and Chemical Degradation Mechanisms (e.g., Amide Bond Cleavage, Demethylation)
The stability of this compound is subject to thermal and chemical degradation, with the primary points of vulnerability being the functional groups and the bonds connecting the phenyl rings.
Amide Bond Cleavage:
If this compound were to be acylated to form an amide, the resulting amide bond would be susceptible to cleavage under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the amide bond is influenced by the electronic properties of the substituents on the aromatic rings.
Demethylation:
The methoxy group (-OCH3) can be cleaved under harsh acidic conditions, typically involving strong acids like hydrobromic acid or hydroiodic acid. This process, known as demethylation, proceeds via a nucleophilic substitution mechanism where the oxygen of the methoxy group is first protonated, making it a good leaving group (methanol). A nucleophile (e.g., bromide or iodide ion) then attacks the methyl group in an SN2 fashion, leading to the formation of a phenol (B47542) and a methyl halide.
Electrochemical oxidation can also lead to demethylation. mdpi.com In the case of N,N-dimethylaniline derivatives, electrochemical oxidation can lead to the formation of an iminium intermediate, which then reacts with water to yield formaldehyde (B43269) and the demethylated amine. mdpi.com A similar pathway could be envisioned for the methoxy group under certain oxidative conditions.
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome of reactions involving this compound is governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for controlling the selectivity and yield of desired products.
Kinetic vs. Thermodynamic Control:
In electrophilic aromatic substitution, the initial site of attack is often determined by the kinetic stability of the intermediate carbocation (the sigma complex or arenium ion). The reaction conditions, such as temperature and reaction time, can influence whether the kinetically or thermodynamically favored product is obtained. For instance, a reaction carried out at a lower temperature might favor the formation of the product resulting from the most stable intermediate (kinetic control), whereas a reaction at a higher temperature might allow for equilibration to the most stable final product (thermodynamic control).
Studies on the adsorption of aniline onto surfaces have shown that the process can be described by pseudo-second-order kinetics, indicating that the rate-limiting step may be chemical adsorption. kau.edu.sa The thermodynamic parameters for aniline adsorption, such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be determined from the temperature dependence of the adsorption process. kau.edu.sa A negative ΔH° suggests an exothermic adsorption process, which is less favorable at higher temperatures. kau.edu.sa
The following table summarizes key kinetic and thermodynamic parameters that are relevant to reactions involving aniline derivatives, which can be extrapolated to this compound.
| Parameter | Description | Significance for this compound |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea for electrophilic attack at a specific position will lead to a faster reaction rate at that site. |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Influenced by temperature and the presence of catalysts. Can be used to compare the reactivity of different positions on the aromatic rings. |
| Gibbs Free Energy (ΔG°) | The overall energy change of a reaction, determining its spontaneity. | A negative ΔG° indicates a spontaneous reaction. Can be used to predict the equilibrium position of a reaction. |
| Enthalpy (ΔH°) | The heat change of a reaction at constant pressure. | An exothermic reaction (negative ΔH°) is favored by lower temperatures. |
| Entropy (ΔS°) | The change in disorder or randomness of a system. | An increase in entropy (positive ΔS°) is favored in reactions that produce more molecules or have greater freedom of motion. |
By carefully controlling reaction conditions such as temperature, solvent, and catalyst, it is possible to steer the reaction towards the desired kinetic or thermodynamic product. For example, in a potential sulfonation reaction, performing the reaction at a lower temperature might favor the formation of the ortho-sulfonated product (kinetic control), while a higher temperature could lead to the more stable para-sulfonated product (thermodynamic control), although the para position is blocked in this specific molecule.
Advanced Research Applications of 5 4 Methoxyphenyl 2 Methylaniline and Its Derivatives
Applications in Fine Chemical Synthesis
The strategic placement of functional groups on the biphenyl (B1667301) aniline (B41778) backbone of 5-(4-Methoxyphenyl)-2-methylaniline provides a versatile platform for the synthesis of complex molecules, including pharmaceutical intermediates and specialized agrochemicals.
Core Building Block for Pharmaceutical Intermediates
Substituted anilines and biphenyl structures are fundamental components in a wide array of pharmacologically active compounds. arabjchem.orgresearchgate.net The derivatization of these core structures is a key strategy in drug discovery. researchgate.net While direct research on this compound as a pharmaceutical intermediate is not extensively documented, its structural motifs are present in various therapeutic agents. Biphenyl derivatives, for instance, are crucial in the synthesis of drugs with activities such as antimicrobial, anti-inflammatory, and antihypertensive properties. arabjchem.orgresearchgate.net
The synthesis of complex pharmaceutical ingredients often involves the use of chemical compounds that form the foundational structure of the final active pharmaceutical ingredient (API). sunfinelabs.com Substituted biphenyl anilines are significant in this regard due to the reactivity of the amino group, which can readily react with other molecules to build more complex structures. rsc.org For example, the synthesis of biphenyl acetonitriles, which can be precursors to various pharmaceutical agents, can be achieved through cross-coupling reactions of substituted anilines. nih.gov The presence of the methoxy (B1213986) and methyl groups on the rings of this compound can influence the electronic properties and reactivity of the molecule, potentially leading to the development of novel pharmaceutical candidates.
Versatile Precursor for Agrochemicals and Specialty Chemicals
The biphenyl and aniline moieties are also integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netwikipedia.org Aniline derivatives are listed as components in the formulation of agricultural and horticultural insecticides. google.com The structural framework of this compound, a substituted biphenyl aniline, suggests its potential as a precursor in this field. For instance, diamide (B1670390) insecticides, a significant class of agrochemicals, are often based on complex aromatic backbones. mdpi.com
Furthermore, aniline and its derivatives are primary products in industrial chemistry, serving as starting materials for a wide range of chemicals, including dyes and performance chemicals. colab.wssci-hub.se The specific substitution pattern of this compound can be leveraged to synthesize specialty chemicals with tailored properties.
Contributions to Materials Science and Engineering
The electron-rich aromatic system and the potential for polymerization and further functionalization make this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics and photonics.
Monomer for Functional Polymer Development (e.g., Triarylamine Polymers for OFETs)
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). rsc.orgresearchgate.net The properties of these polymers can be tuned by introducing substituents onto the aniline ring. rsc.orgrsc.org The polymerization of aniline derivatives can lead to materials with applications in various fields of organic electronics. rsc.orgnih.gov While direct polymerization of this compound is not widely reported, the presence of the reactive amine group suggests its capability to undergo polymerization.
Triarylamine-containing polymers are a class of materials extensively studied for their hole-transporting properties in Organic Field-Effect Transistors (OFETs). nih.gov The core structure of this compound, which contains a diarylamine-like moiety, makes it a potential building block for such polymers. The incorporation of this monomer into a polymer backbone could lead to materials with desirable electronic properties for OFET applications.
Table 1: Examples of Aniline Derivatives and their Polymerization
| Monomer | Polymerization Method | Resulting Polymer Properties | Potential Application |
| 2-(1-methylbut-2-en-1-yl)aniline | Chemical oxidative polymerization | Soluble in common organic solvents, forms thin films. rsc.orgrsc.org | Chemical sensors rsc.orgrsc.org |
| Aniline | Reaction with sulfur monochloride | Thermally stable, paramagnetic. nih.govacs.org | Electrode material nih.govacs.org |
Components in Organic Light-Emitting Diodes (OLEDs) and Transistors (OFETs)
Substituted biphenyl and triarylamine derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net These molecules often serve as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or as part of the emissive layer. The biphenyl core provides rigidity and good thermal stability, while the amine and methoxy substituents can be used to tune the electronic energy levels and charge-transporting properties. nih.govresearchgate.net
Derivatives of 1,3,5-triazine (B166579) containing aromatic amine arms have been synthesized and characterized for their potential in OLEDs. rsc.orgmdpi.com Similarly, lead complexes of 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine have been investigated for their application in OLEDs. researchgate.net The N,N-di(4-methoxyphenyl)aminophenyl unit is a key component in some efficient hole-transporting materials for perovskite solar cells, which share material design principles with OLEDs. nih.gov These examples highlight the potential of the 4-methoxyphenylaniline moiety, a core part of this compound, in the design of materials for organic electronic devices.
Table 2: Examples of Biphenyl and Aniline Derivatives in Organic Electronics
| Compound Class | Application | Key Properties |
| Biphenyl derivatives | OLEDs, Liquid Crystals | Structural backbone, thermal stability nih.govresearchgate.net |
| Triarylamine derivatives | OLEDs (Hole Transport Layer) | Efficient hole injection and transport nih.govresearchgate.net |
| 1,3,5-Triazine derivatives with aromatic amine arms | OLEDs | Bipolar host materials rsc.orgmdpi.com |
Design of Photochromic and Fluorescent Materials
Aniline derivatives are known to be precursors for photochromic and fluorescent materials. researchgate.netrsc.org The photochromic behavior of anils (Schiff bases derived from salicylaldehydes and anilines) is influenced by substituents on the aniline ring. researchgate.net While specific studies on photochromic materials derived directly from this compound are not prevalent, its structure suggests potential in this area.
The development of fluorescent materials based on aniline derivatives is an active area of research. rsc.orgrsc.org For example, highly fluorescent free-standing films for aniline sensing have been fabricated from perylenediimide microcrystals. rsc.org Furthermore, the fluorescence and photoconductivity of thin films based on poly-2-(1-methylbut-2-en-1-yl)aniline have been studied, indicating the potential of polyanilines in optoelectronic applications. lettersonmaterials.com The inherent fluorescence of certain aniline derivatives and their polymers can be tailored by modifying their chemical structure, opening up possibilities for the use of compounds like this compound in the design of novel fluorescent materials. researchgate.net
Role in Coordination Chemistry and Metal Complexation
The structural framework of this compound, featuring a primary amine and electron-rich aromatic rings, provides potential coordination sites for metal ions. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a classical Lewis base capable of donating electron density to a metal center. Furthermore, the π-systems of the phenyl rings could engage in non-covalent interactions with metal orbitals. These characteristics underpin its potential utility in the design of sophisticated ligands for various applications in coordination chemistry.
Development of Ligands for Transition Metal Catalysis
Derivatives of this compound can be envisioned as precursors to ligands for transition metal-catalyzed reactions. Modification of the aniline nitrogen, for instance, through imine condensation with aldehydes or ketones, can generate Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a wide array of transition metals, including palladium, copper, and nickel. Such complexes are pivotal in catalyzing a multitude of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
The steric and electronic properties of the ligand, influenced by the methyl and methoxyphenyl substituents on the this compound core, would play a crucial role in modulating the catalytic activity and selectivity of the resulting metal complex. The methoxy group, being an electron-donating group, can enhance the electron density on the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition. The ortho-methyl group introduces steric hindrance that can influence the coordination geometry around the metal and the accessibility of reactants, potentially leading to enhanced selectivity.
Table 1: Potential Ligand Derivatives of this compound and Their Catalytic Applications
| Ligand Type | Potential Metal Complex | Potential Catalytic Application |
| Schiff Base | Palladium(II), Copper(II) | Suzuki, Heck, and C-N cross-coupling reactions |
| Phosphine-Amine | Rhodium(I), Iridium(I) | Asymmetric hydrogenation, hydroformylation |
| N-Heterocyclic Carbene (NHC) Precursor | Gold(I), Ruthenium(II) | Olefin metathesis, C-H activation |
Fundamental Studies of Metal-Ligand Binding and Structure-Activity Relationships
The study of how ligands derived from this compound bind to metal centers is fundamental to understanding and optimizing their performance in catalysis and other applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide detailed insights into the coordination geometry, bond lengths, and bond angles of the resulting metal complexes.
By systematically modifying the structure of the this compound scaffold, for example, by introducing different substituents on the phenyl rings or altering the linker to the coordinating group, researchers can establish structure-activity relationships. These studies are crucial for rationally designing ligands with desired properties, such as enhanced stability, solubility, or catalytic efficiency. For instance, the electronic nature of the substituents can be fine-tuned to modulate the Lewis basicity of the coordinating atoms, thereby influencing the strength of the metal-ligand bond and the reactivity of the complex.
Utilization as Biochemical Probes in Mechanistic Biology
The structural motif of this compound is present in various biologically active molecules, suggesting that its derivatives could serve as valuable tools for probing biological systems. The ability to interact with biomacromolecules like enzymes and receptors makes this class of compounds interesting for the development of biochemical probes.
Probing Enzyme Active Sites and Inhibition Mechanisms
Derivatives of this compound could be designed as inhibitors or activity-based probes for specific enzymes. The methoxyphenyl and methylaniline moieties can engage in hydrophobic, van der Waals, and π-stacking interactions within the active site of an enzyme. By incorporating reactive groups or reporter tags (e.g., fluorophores or biotin) onto the scaffold, these molecules can be used to covalently label or visualize target enzymes, aiding in the identification of novel drug targets and the elucidation of enzymatic mechanisms. For example, analogs of this compound have been investigated as inhibitors of enzymes such as lipoxygenases, where the biaryl structure can occupy the substrate-binding pocket.
Investigating Molecular Interactions within Biological Systems
Fluorescently labeled derivatives of this compound can be employed as probes to study molecular interactions within living cells. Techniques such as fluorescence microscopy and fluorescence polarization can be used to monitor the localization and binding of these probes to their biological targets in real-time. This can provide valuable information about the distribution and dynamics of specific proteins or other biomolecules, contributing to our understanding of cellular processes in both healthy and diseased states.
Structure-Activity Relationship Studies in Enzyme Modulation
Systematic modification of the this compound structure is a key strategy for developing potent and selective enzyme modulators. By synthesizing a library of analogs with variations in the substitution pattern and functional groups, researchers can perform structure-activity relationship (SAR) studies. These studies aim to identify the key structural features required for optimal interaction with the target enzyme. For example, the position and nature of substituents on the phenyl rings can significantly impact binding affinity and inhibitory potency. Computational docking studies can complement experimental SAR data by providing a molecular-level understanding of the binding mode of these compounds, thereby guiding the design of more effective enzyme inhibitors.
Table 2: Key Structural Modifications and Their Potential Impact on Bioactivity
| Modification | Potential Impact |
| Introduction of hydrogen bond donors/acceptors | Enhanced binding affinity and specificity |
| Alteration of steric bulk | Improved selectivity for the target enzyme |
| Modification of electronic properties | Modulation of binding interactions and reactivity |
| Incorporation of a fluorophore | Enables visualization and tracking within biological systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-2-methylaniline, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, coupling 4-methoxybenzene derivatives with 2-methylaniline precursors using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres. Optimization includes temperature control (80–120°C), solvent selection (e.g., toluene or DMF), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Yield improvements may require iterative adjustment of stoichiometry and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral data should be prioritized?
- Methodology :
- NMR Spectroscopy : Prioritize H and C NMR to confirm substitution patterns (e.g., methoxy at C4, methyl at C2). Deuterated solvents (CDCl or DMSO-d) are recommended.
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight (calc. 213.25 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., methanol/water or acetonitrile/0.1% TFA) assess purity (>95%) .
Q. What are the solubility properties of this compound in common organic solvents, and how does this influence purification strategies?
- Methodology : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility in ethanol (20–25 mg/mL at 25°C) makes it suitable for recrystallization. Solvent selection for chromatography should balance polarity and elution efficiency (e.g., hexane/ethyl acetate mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and mass spectrometry data when confirming the structure of this compound derivatives?
- Methodology :
- Spectral Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) or databases (PubChem, ChemSpider).
- Isotopic Labeling : Use N-labeled precursors to clarify ambiguous nitrogen environments.
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .
Q. What strategies are employed to assess the pharmacological activity of this compound derivatives against specific enzyme targets?
- Methodology :
- In Silico Screening : Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets like kinases or GPCRs.
- Enzyme Assays : Use fluorogenic substrates (e.g., for proteases) or colorimetric assays (e.g., MTT for cytotoxicity) to measure IC values.
- Structural-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methoxy, methyl) to correlate chemical features with bioactivity .
Q. What are the critical considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions.
- Analytical Monitoring : Track degradation products via HPLC-DAD or LC-MS.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature. Stability is often pH-dependent, with methoxy groups susceptible to hydrolysis under strong acids/bases .
Q. How can computational methods guide the optimization of synthetic pathways for this compound to reduce byproduct formation?
- Methodology :
- Reaction Mechanism Simulation : Density Functional Theory (DFT) identifies high-energy intermediates and transition states.
- Solvent Optimization : COSMO-RS models predict solvent effects on reaction kinetics.
- Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C vs. Ni) and temperatures .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (R36/37/38: irritant to eyes, skin, and respiratory system).
- Waste Disposal : Collect residues in sealed containers for incineration or licensed hazardous waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
